1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation of Piperazine: The piperazine ring is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the acylated piperazine with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The dimethoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-2-yl)propan-1-one
- **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-5-yl)propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and dimethoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-9-7-18(15-23(22)32-2)16-25(30)28-13-11-27(12-14-28)24(29)10-8-19-17-26-21-6-4-3-5-20(19)21/h3-7,9,15,17,26H,8,10-14,16H2,1-2H3 |
InChI Key |
AAHDNYHDHXWOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.